molecular formula C16H17FN2O2 B2681063 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1210243-46-1

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2681063
CAS RN: 1210243-46-1
M. Wt: 288.322
InChI Key: BPGNCLALPVANGB-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

  • Orexin Receptor Antagonists : Compounds like SB-649868, which are similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, have been studied as novel orexin 1 and 2 receptor antagonists for treating insomnia. These compounds are metabolized in the body, with principal metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, emphasizing their potential as therapeutic agents (Renzulli et al., 2011).

  • Synthesis and Characterization of Research Chemicals : Studies have also focused on the synthesis and characterization of compounds similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, exploring their properties and potential applications. For example, the identification and analysis of a compound named 3,5-AB-CHMFUPPYCA, with a bioisosteric replacement of an indazole ring commonly found in synthetic cannabinoids, highlight the significance of these compounds in scientific research (McLaughlin et al., 2016).

  • In Vitro Metabolism Studies : Further research includes in vitro metabolism studies of synthetic cannabinoids that share structural similarities with N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide. These studies, employing human liver microsomes, help in understanding the metabolic pathways and potential biological effects of these compounds (Franz et al., 2017).

  • Fluorine-Labeled Compounds for Receptor Studies : The development of fluorine-18-labeled compounds, such as derivatives of WAY 100635, demonstrates the utility of fluorine-labeled compounds in receptor studies. These compounds provide insights into the binding and functional characteristics of various receptors, which can be crucial for drug development and neuroscientific research (Lang et al., 1999).

  • Serotonin Receptor Inverse Agonists : Research on compounds like ACP-103, structurally similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, has shown their role as potent serotonin 5-HT2A receptor inverse agonists. These studies contribute to understanding the mechanism of action and potential therapeutic applications of these compounds in neuropsychiatric disorders (Vanover et al., 2006).

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-8-4-3-7-13(14)15-9-12(19-21-15)10-18-16(20)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNCLALPVANGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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